1-Tert-butyl 2-methyl 5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate

Medicinal chemistry Peptide synthesis Protecting group strategy

1-Tert-butyl 2-methyl 5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate (CAS 1822579-98-5) is a racemic 5-allyl-substituted proline derivative featuring orthogonal N-Boc and C-2 methyl ester protecting groups. The compound possesses a molecular formula of C₁₄H₂₃NO₄, a molecular weight of 269.34 g/mol, a calculated LogP of 2.41, and an Fsp³ value of 0.71, and is commercially available at 97–98% purity from multiple vendors.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
CAS No. 1822579-98-5
Cat. No. B3111327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 2-methyl 5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate
CAS1822579-98-5
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CCC1C(=O)OC)CC=C
InChIInChI=1S/C14H23NO4/c1-6-7-10-8-9-11(12(16)18-5)15(10)13(17)19-14(2,3)4/h6,10-11H,1,7-9H2,2-5H3
InChIKeyVGDATZBYQWJPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl 2-methyl 5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate (CAS 1822579-98-5): Procurement-Ready Orthogonally Protected Proline Scaffold


1-Tert-butyl 2-methyl 5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate (CAS 1822579-98-5) is a racemic 5-allyl-substituted proline derivative featuring orthogonal N-Boc and C-2 methyl ester protecting groups . The compound possesses a molecular formula of C₁₄H₂₃NO₄, a molecular weight of 269.34 g/mol, a calculated LogP of 2.41, and an Fsp³ value of 0.71, and is commercially available at 97–98% purity from multiple vendors . As an achiral (racemic) building block, it serves as a versatile intermediate for the synthesis of 2,5-disubstituted pyrrolidines, conformationally constrained peptide mimetics, and alkaloid-like scaffolds, distinguishing it from the enantiopure (2S)-configured analog CAS 195964-65-9 .

Why 1-Tert-butyl 2-methyl 5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate Cannot Be Replaced by Common Proline Building Blocks


Substituting 1-tert-butyl 2-methyl 5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate with a simpler N-Boc-proline methyl ester (CAS 59936-29-7) or a 4-substituted analog eliminates the C-5 allyl group that defines this scaffold's utility. The allyl substituent is the sole functional handle enabling downstream diversification via olefin cross-metathesis, hydroboration, or thiol-ene click chemistry to construct 2,5-disubstituted pyrrolidine architectures [1]. Analogously, replacing the orthogonal N-Boc/methyl ester pair with a single protecting group strategy (e.g., di-tert-butyl or di-methyl analogs) removes the capacity for chemoselective deprotection, which is critical for sequential peptide coupling or fragment elaboration . The racemic nature of CAS 1822579-98-5 further distinguishes it from the more costly, single-enantiomer (2S) variant CAS 195964-65-9, which may be unnecessary for achiral downstream targets or racemic screening libraries .

Quantitative Product Differentiation Evidence for 1-Tert-butyl 2-methyl 5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate (CAS 1822579-98-5)


Orthogonal N-Boc and Methyl Ester Enables Sequential Deprotection vs. Symmetrical Diester Analogs

Unlike the di-tert-butyl analog (1,2-di-Boc protected, CAS 475152-81-9) or the dimethyl analog (CAS 475152-81-9 for the (2S) enantiomer), CAS 1822579-98-5 carries a base-labile methyl ester at C-2 and an acid-labile N-Boc group. This orthogonal pair allows stepwise, chemoselective deprotection: the methyl ester is cleaved under alkaline conditions (e.g., LiOH/THF/H₂O) while the Boc group remains intact, or alternatively the Boc group is removed with TFA/CH₂Cl₂ without affecting the methyl ester . The symmetrical di-tert-butyl analog lacks this orthogonality, requiring post-deprotection re-protection steps for differential elaboration .

Medicinal chemistry Peptide synthesis Protecting group strategy

C-5 Allyl Handle Affords Synthetic Versatility Unavailable in 5-Unsubstituted Proline Esters

The terminal alkene at C-5 provides a reactive handle for olefin cross-metathesis, hydroboration-oxidation, or thiol-ene click chemistry. In contrast, the 5-unsubstituted analog N-Boc-proline methyl ester (CAS 59936-29-7) lacks any functional group at C-5 and thus cannot undergo C–C bond-forming reactions at this position without prior C–H functionalization [1]. In a demonstrated gram-scale synthesis of structurally related 1-(tert-butoxycarbonyl)-5-allylproline tert-butyl esters, the allyl group was utilized as the sole entry point for constructing conformationally constrained dipeptide mimetics [2].

Diversity-oriented synthesis Alkaloid synthesis Cross-metathesis

High Fsp³ (0.71) and Moderate LogP (2.41) Favor Lead-Like Chemical Space vs. Flatter Aromatic Proline Analogs

CAS 1822579-98-5 exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.71 and a calculated LogP of 2.41 as reported in the Fluorochem technical datasheet . These values place the compound squarely within lead-like chemical space (Fsp³ ≥ 0.45; LogP ≤ 3.0). By contrast, aromatic proline analogs such as N-Boc-5-phenylproline methyl ester are dominated by sp² carbons (estimated Fsp³ < 0.45) and typically exhibit higher LogP values (>3.0), which are associated with poorer developability profiles, including increased hERG binding risk and lower aqueous solubility [1].

Physicochemical property Drug-likeness Fragment-based drug discovery

Racemic Mixture Avoids Chiral Chromatography Costs Incurred by Enantiopure (2S)-5-Allylproline Diester

CAS 1822579-98-5 is supplied as a racemic mixture (two asymmetric atoms, unspecified absolute stereochemistry per the Fluorochem datasheet) . The enantiopure (2S) analog, CAS 195964-65-9, is also commercially available but typically at a higher cost due to the requirement for enantioselective synthesis or chiral chromatographic resolution . When stereochemistry at C-2 and C-5 is not a determinant of biological activity (e.g., achiral biological targets or racemic screening collections), the racemate offers equivalent chemical reactivity and diversification potential at a markedly lower procurement cost .

Chiral separation Cost analysis Racemic library synthesis

Optimal Research and Industrial Application Scenarios for 1-Tert-butyl 2-methyl 5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate


Diversity-Oriented Synthesis of 2,5-Disubstituted Pyrrolidine Libraries via Metathesis

The C-5 allyl group enables rapid diversification using olefin cross-metathesis with a panel of terminal alkenes bearing aryl, heteroaryl, or polar functional groups. Building on the gram-scale synthesis methodology for 5-allylproline derivatives [1], a single batch of CAS 1822579-98-5 can be converted into dozens of 2,5-disubstituted pyrrolidine analogs for fragment-based screening or structure–activity relationship (SAR) campaigns. The orthogonal N-Boc/methyl ester pair allows chemoselective deprotection for subsequent amide coupling at either the N-terminus or C-2 carboxylate, providing two independent vectors for library enumeration from a single intermediate .

Synthesis of Conformationally Constrained Dipeptide Mimetics

5-Allylproline derivatives are key intermediates for constructing rigid dipeptide mimetics that enforce turn conformations in peptide backbones. As demonstrated in the stereocontrolled synthesis of 2-oxo-1-azabicyclo[4.3.0]nonane scaffolds from 5-allylproline precursors [1], the allyl substituent serves as a chemical anchor for ring-closing metathesis, enabling the assembly of bicyclic lactam systems that mimic specific peptide secondary structures. CAS 1822579-98-5, featuring the optimal orthogonal protection pattern, allows sequential deprotection and cyclization without protecting group manipulation.

Racemic Screening Collection Assembly for Achiral or Non-Stereospecific Targets

For targets where absolute stereochemistry at the pyrrolidine C-2 and C-5 positions is not critical for activity (e.g., certain antibacterial or antiparasitic targets), the racemic CAS 1822579-98-5 eliminates the cost premium associated with enantiopure building blocks such as CAS 195964-65-9 . Labs can procure larger quantities at equivalent or lower total expenditure, enabling high-throughput parallel synthesis of hundreds of analogs without budget overruns. If a hit is identified from the racemic library, chiral resolution or asymmetric synthesis can then be pursued selectively on the active scaffold, rather than pre-investing in chirality for all library members.

Biocatalytic Cascade Precursor for 2-Methyl-5-alkylpyrrolidine Alkaloid Synthesis

Chemoenzymatic cascades employing transaminase and reductive aminase enzymes have been demonstrated for the regio- and stereoselective synthesis of 2-methyl-5-alkylpyrrolidines from 1,4-diketone precursors [2]. The allyl group of CAS 1822579-98-5 can be oxidatively cleaved or functionalized to generate the requisite diketone intermediate, positioning this building block as a versatile entry point for the biocatalytic production of pyrrolidine alkaloid scaffolds with high enantiomeric excess.

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